HPOB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

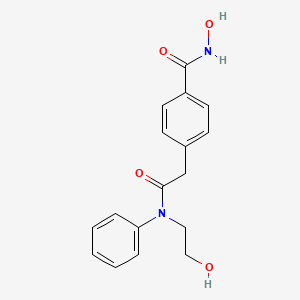

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZNTABYJYOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Section 1: HPOB, the Selective HDAC6 Inhibitor

An initial broad search for "HPOB" reveals ambiguity, as the term can refer to two distinct entities in a cellular context: a synthetic chemical inhibitor of HDAC6 and, potentially, a protein, likely as a typographical error for "Hpo," the central kinase in the Hippo signaling pathway, or other proteins such as Apolipoprotein B (APOB). Given the request for an in-depth technical guide focused on signaling pathways and experimental workflows, this response will address the most probable interpretations.

First, this guide will detail the function and mechanism of the chemical compound this compound as a selective HDAC6 inhibitor. Second, it will provide a comprehensive overview of the Hippo (Hpo) signaling pathway, a critical regulator of cell proliferation and organ size, which aligns closely with the detailed requirements for pathway diagrams and experimental methodologies.

This compound is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone modification, HDAC6 is predominantly located in the cytoplasm and has a variety of non-histone substrates, most notably α-tubulin.

Core Function and Mechanism of Action

The primary function of this compound in cells is to selectively inhibit the enzymatic activity of HDAC6.[1][2] HDAC6 is responsible for removing acetyl groups from its substrates. By inhibiting this deacetylase activity, this compound treatment leads to the hyperacetylation of HDAC6 targets. A major substrate of HDAC6 is α-tubulin; therefore, this compound induces the accumulation of acetylated α-tubulin.[1] This modification affects microtubule stability and function, which in turn can impact cellular processes such as cell migration and mitosis. This compound has been shown to inhibit cell growth without significantly affecting cell viability on its own. However, it enhances the efficacy of DNA-damaging anticancer agents like etoposide and doxorubicin, specifically in transformed cells, by promoting apoptosis. This synergistic effect is linked to an increase in DNA damage markers, such as γH2AX, and the cleavage of PARP, a marker of apoptosis.

Quantitative Data

| Parameter | Value | Target | Cell Lines/System | Reference |

| IC50 | 56 nM | HDAC6 | Recombinant Human HDAC6 | |

| Selectivity | >30-fold | Other HDACs (HDAC1, 3, 8, 10) | Recombinant Human HDACs | |

| Growth Inhibition | 8, 16, 32 µM (72 hrs) | Cell Growth | HFS, LNCaP, A549, U87 |

Experimental Protocols

In Vitro HDAC Enzymatic Assay: This assay is used to determine the inhibitory activity of this compound on HDAC enzymes.

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8, HDAC10) are used.

-

A fluorogenic substrate, such as Z-Lys(Ac)-AMC or Fluor de Lys, is utilized. Upon deacetylation by the HDAC enzyme, the substrate can be cleaved by a developer (like trypsin) to release a fluorescent molecule (7-amino-4-methylcoumarin or AMC).

-

A series of dilutions of this compound (typically in 10% DMSO) are prepared in an HDAC assay buffer.

-

The enzymatic reaction is set up in a 50 µL mixture containing the HDAC assay buffer, 5 µg BSA, the specific HDAC substrate, the HDAC enzyme, and the test compound (this compound).

-

The reaction is incubated at 37°C for 30-90 minutes.

-

After incubation, 50 µL of 2x HDAC developer is added, and the plate is incubated at room temperature for an additional 15 minutes.

-

Fluorescence intensity is measured using a microplate reader at an excitation of 360 nm and an emission of 460 nm.

-

Negative controls (no enzyme, no inhibitor) and positive controls (a known HDAC inhibitor like SAHA) are included.

-

The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in HDAC activity compared to the control.

Cell-Based Acetylation and Viability Assays: These assays assess the effect of this compound on cellular targets and cell fate.

-

Cell lines (e.g., normal HFS cells and transformed LNCaP, A549, U87 cells) are cultured under standard conditions.

-

Cells are treated with various concentrations of this compound (e.g., 0-32 µM) for a specified time, typically 72 hours.

-

For acetylation studies, cell lysates are collected and analyzed by Western blotting using antibodies specific for acetylated α-tubulin and total α-tubulin. Acetylated histones can be used as a negative control to demonstrate selectivity.

-

For cell growth and viability, assays like the CCK-8 (Cell Counting Kit-8) can be used, which measures metabolic activity as an indicator of cell number.

-

To study apoptosis, markers like cleaved PARP and γH2AX are detected by Western blotting after co-treatment with this compound and a DNA-damaging agent.

Signaling and Workflow Diagrams

Caption: Mechanism of this compound as an HDAC6 inhibitor in the cytoplasm.

Section 2: The Hippo (Hpo) Signaling Pathway

The Hippo (Hpo) pathway is a highly conserved signaling cascade that plays a fundamental role in controlling organ size by regulating cell proliferation, apoptosis, and stem cell self-renewal. Its dysregulation is frequently implicated in cancer development. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activator Yorkie (Yki) in Drosophila, and its mammalian homologs YAP and TAZ.

Core Function and Cellular Roles

The primary function of the Hippo pathway is to restrain tissue growth. When the pathway is active ("On-state"), a cascade of phosphorylation events leads to the inactivation and cytoplasmic retention of the downstream effectors YAP and TAZ. When the pathway is inactive ("Off-state"), YAP and TAZ are free to enter the nucleus, where they associate with DNA-binding transcription factors, primarily the TEAD family, to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

Key Cellular Functions:

-

Regulation of Cell Proliferation: The pathway inhibits cell division by preventing the nuclear localization of YAP/TAZ, which are required for the transcription of pro-proliferative genes like Cyclin E.

-

Control of Apoptosis: Active Hpo signaling promotes apoptosis, in part by suppressing the transcription of anti-apoptotic genes like Diap1.

-

Stem Cell Maintenance: The Hippo pathway is crucial for regulating the balance between stem cell self-renewal and differentiation.

-

Tissue Regeneration and Repair: The pathway is dynamically regulated during tissue damage and repair processes to ensure appropriate cell replacement and prevent overgrowth.

The Core Kinase Cascade

-

Upstream Regulation: The Hippo pathway integrates a wide array of upstream signals, including cell-cell contact, cell polarity, mechanical stress, and soluble factors. In Drosophila, proteins like Expanded (Ex) and Merlin (Mer) act upstream to activate the core kinase cascade.

-

Hpo/MST1/2 Kinase: The central component is the Ste20-like kinase Hippo (Hpo) (MST1 and MST2 in mammals). Hpo forms a complex with the scaffold protein Salvador (Sav) (SAV1 in mammals). This complex phosphorylates and activates the downstream kinase Warts (Wts).

-

Wts/LATS1/2 Kinase: Warts (Wts) (LATS1 and LATS2 in mammals) is an NDR family kinase. It forms a complex with the protein Mats (Mob as tumor suppressor) (MOB1A/B in mammals). Once activated by Hpo, the Wts-Mats complex phosphorylates the transcriptional co-activator Yki/YAP/TAZ.

-

Yki/YAP/TAZ Regulation: Phosphorylation of YAP/TAZ by LATS1/2 creates a binding site for 14-3-3 proteins, leading to the sequestration of YAP/TAZ in the cytoplasm and its subsequent degradation. This prevents YAP/TAZ from entering the nucleus and activating target gene expression.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Protein Interactions: This protocol is used to verify interactions between Hippo pathway components (e.g., Hpo-Sav or YAP-TEAD).

-

Cells are cultured and lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.

-

The protein concentration of the lysate is determined using a BCA or Bradford assay.

-

A specific antibody against a "bait" protein (e.g., anti-YAP) is added to the lysate and incubated for several hours to overnight at 4°C with gentle rotation.

-

Protein A/G-conjugated beads (e.g., agarose or magnetic beads) are added and incubated for another 1-4 hours to capture the antibody-protein complex.

-

The beads are washed several times with lysis buffer to remove non-specific binders.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-TEAD).

In Vitro Kinase Assay for LATS1/2 Activity: This assay measures the ability of LATS1/2 to phosphorylate its substrate, YAP.

-

Immunoprecipitate active LATS1/2 kinase from cell lysates.

-

Prepare a reaction mixture containing the immunoprecipitated LATS1/2, a purified recombinant YAP protein (or a peptide fragment containing the LATS phosphorylation site) as the substrate, ATP (often radiolabeled [γ-³²P]ATP), and a kinase assay buffer (containing MgCl₂).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS sample buffer.

-

Analyze the products by SDS-PAGE. If using radiolabeled ATP, detect the phosphorylated YAP by autoradiography. Alternatively, use a phospho-specific antibody against the target site on YAP for detection by Western blot.

Signaling and Workflow Diagrams

Caption: The core Hippo (Hpo) signaling pathway cascade.

References

The Role of HPOB in Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in the regulation of tubulin acetylation. This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for studying this compound's effects.

Introduction: The Significance of Tubulin Acetylation

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and cell motility. The function of microtubules is intricately regulated by post-translational modifications (PTMs) of tubulin, among which the acetylation of α-tubulin at lysine-40 (K40) is a key modification associated with microtubule stability. The acetylation state of α-tubulin is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6, a class IIb HDAC, is the primary cytoplasmic enzyme responsible for the deacetylation of α-tubulin.

Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This compound has been identified as a highly selective and potent inhibitor of HDAC6, making it a valuable tool for dissecting the biological consequences of increased tubulin acetylation.

This compound: A Selective HDAC6 Inhibitor

This compound is a hydroxamic acid-based small molecule that exhibits significant inhibitory activity against HDAC6 while displaying considerably lower potency against other HDAC isoforms. This selectivity allows for the specific investigation of HDAC6-mediated processes, primarily the deacetylation of α-tubulin.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes key quantitative data related to this compound's inhibitory activity.

| Parameter | Value | Cell Line/System | Reference |

| HDAC6 IC50 | 56 nM | Recombinant Human HDAC6 | [1][2] |

| HDAC1 IC50 | > 1.7 µM | Recombinant Human HDAC1 | [1][2] |

| Selectivity (HDAC1/HDAC6) | > 30-fold | Recombinant Human Enzymes | [1] |

Mechanism of Action: this compound and the Tubulin Acetylation Signaling Pathway

The primary mechanism by which this compound influences tubulin acetylation is through the direct inhibition of HDAC6. By blocking the catalytic activity of HDAC6, this compound prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin. This increased acetylation is associated with enhanced microtubule stability.

While the direct inhibition of HDAC6 is the core mechanism, the downstream consequences of increased tubulin acetylation can intersect with various cellular signaling pathways. For instance, altered microtubule dynamics can affect intracellular transport, which is crucial for the proper functioning of pathways like the Akt and NF-κB signaling cascades. Furthermore, some evidence suggests a potential, though less direct, link between tubulin acetylation and the Hippo signaling pathway, which is a critical regulator of organ size and cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in tubulin acetylation.

In Vitro HDAC6 Activity Assay

This protocol is for determining the inhibitory effect of this compound on HDAC6 enzymatic activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to all wells except the blank.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm).

-

Calculate the percent inhibition and determine the IC50 value of this compound.

Western Blot Analysis of Acetylated Tubulin

This protocol is for quantifying the levels of acetylated α-tubulin in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Prepare protein lysates with Laemmli sample buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative increase in tubulin acetylation.

Immunofluorescence Staining of Acetylated Tubulin

This protocol is for visualizing the effects of this compound on the microtubule network and the localization of acetylated tubulin.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-acetylated-α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary antibody against acetylated-α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

This compound is a powerful and selective tool for studying the role of HDAC6 and tubulin acetylation in various biological processes. Its high potency and selectivity make it an ideal pharmacological agent for elucidating the downstream consequences of increased microtubule acetylation. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound in their specific models and to further unravel the intricate role of tubulin acetylation in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting HDAC6 for a range of pathological conditions.

References

HPOB and its Effect on Protein Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The document delves into the intricate relationship between this compound, HDAC6, and the primary cellular protein degradation pathways: the Ubiquitin-Proteasome System (UPS) and autophagy. While this compound primarily functions as a catalytic inhibitor of HDAC6, its impact on cellular protein homeostasis is a subject of significant research interest. This guide will explore the nuanced effects of this compound, contrasting its mechanism with that of targeted protein degraders, and provide detailed experimental protocols and quantitative data to facilitate further investigation in this field.

Introduction to this compound and HDAC6

This compound is a small molecule belonging to the hydroxamic acid class of compounds, recognized for its high selectivity in inhibiting the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, predominantly located in the cytoplasm. It possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which enables it to bind to both mono- and poly-ubiquitinated proteins. This dual functionality implicates HDAC6 in a variety of cellular processes, including cell motility, stress responses, and, most notably, protein quality control.

The primary function of this compound is to block the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This event has downstream consequences on microtubule dynamics and cellular signaling. However, the central question for researchers in drug development and cell biology is how this inhibition intersects with the major pathways of protein degradation.

The Ubiquitin-Proteasome System (UPS) and the Influence of this compound

The UPS is the principal mechanism for the degradation of most intracellular proteins in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome, a large multi-catalytic protease complex.

This compound's Interaction with the UPS

Current research indicates that this compound does not directly inhibit the proteasome. Furthermore, studies have shown that this compound does not block the ubiquitin-binding activity of HDAC6's ZnF-UBP domain.[1] This suggests that the initial recognition of ubiquitinated cargo by HDAC6 is likely not impeded by this compound. An immunoprecipitation assay with an HDAC6 antibody in LNCaP cells treated with this compound demonstrated that while α-tubulin acetylation increased, the binding of HDAC6 to ubiquitin complexes was not blocked.[2]

While this compound does not directly induce protein degradation via the UPS, the broader inhibition of HDAC6 has been linked to the UPS. HDAC6 is involved in the cellular response to proteasome inhibition, where it helps to sequester aggregated ubiquitinated proteins into a perinuclear structure called the aggresome. This process is a key component of the cell's strategy to manage proteotoxic stress.

The Advent of HDAC6-Targeted Degraders (PROTACs)

In contrast to this compound's inhibitory mechanism, a new class of therapeutic agents known as PROteolysis TArgeting Chimeras (PROTACs) has been developed to specifically induce the degradation of HDAC6. These bifunctional molecules link an HDAC6-binding moiety to a ligand for an E3 ubiquitin ligase, thereby hijacking the UPS to ubiquitinate and degrade the HDAC6 protein itself. This approach offers a distinct therapeutic strategy compared to catalytic inhibition.

This compound and the Autophagy Pathway

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the contents are degraded.

This compound's Limited Direct Effect on Autophagy

Studies have shown that this compound does not inhibit trehalose-induced autophagy.[2] Furthermore, the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation, do not exhibit significant changes in cells cultured with this compound alone. This suggests that this compound does not act as a direct modulator of the core autophagy machinery.

HDAC6's Role in Quality-Control Autophagy

Despite this compound's limited direct impact, HDAC6 is a critical regulator of a specific form of autophagy known as quality-control autophagy, which is responsible for clearing protein aggregates. HDAC6 facilitates the fusion of autophagosomes with lysosomes, a crucial step for the completion of the autophagic process. Therefore, while this compound may not initiate autophagy, its influence on HDAC6 could have more subtle, context-dependent effects on the efficiency of autophagic clearance of specific cargo.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound's inhibitory activity and the degradation efficiency of HDAC6-targeting PROTACs.

Table 1: Inhibitory Activity of this compound against HDAC6

| Compound | Target | IC50 (nM) | Cell Lines Tested | Reference |

| This compound | HDAC6 | 56 | LNCaP, A549, U87 |

Table 2: Degradation Efficiency of Representative HDAC6-Targeting PROTACs

| PROTAC | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |

| NP8 | ~100 | >90 | HeLa, MM.1S | Pomalidomide (CRBN) | |

| TO-1187 | 5.81 | 94 | MM.1S | Pomalidomide (CRBN) |

DC50: Concentration for 50% of maximal degradation; Dmax: Maximum degradation.

Experimental Protocols

Western Blot Analysis of HDAC6 and Acetylated α-Tubulin

This protocol is designed to assess the inhibitory effect of this compound on HDAC6's deacetylase activity by measuring the levels of total HDAC6 and its primary substrate, acetylated α-tubulin.

Materials:

-

Cell culture reagents

-

This compound (or other HDAC6 inhibitors)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Immunoprecipitation (IP) to Assess HDAC6-Ubiquitin Interaction

This protocol aims to determine if this compound affects the binding of HDAC6 to ubiquitinated proteins.

Materials:

-

Cell culture reagents and this compound

-

IP lysis buffer

-

Anti-HDAC6 antibody for IP

-

Protein A/G magnetic beads or agarose beads

-

Primary antibodies for Western blot: anti-ubiquitin, anti-HDAC6

-

Secondary antibodies

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse cells in IP lysis buffer.

-

Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-HDAC6 antibody for several hours to overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using anti-ubiquitin and anti-HDAC6 antibodies.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the rate of autophagy by monitoring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cell culture reagents, this compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer and Western blot reagents as described in Protocol 5.1.

-

Primary antibody: anti-LC3

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle for a desired period. For the last 2-4 hours of the treatment, add a lysosomal inhibitor to a subset of the wells.

-

Lysis and Western Blot: Lyse the cells and perform Western blotting as described in Protocol 5.1, using an anti-LC3 antibody.

-

Data Analysis: Quantify the LC3-II band intensity. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment would suggest an induction of autophagy.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's inhibitory action on the catalytic domain of HDAC6.

Caption: Overview of major protein degradation pathways and the role of HDAC6.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a valuable research tool for elucidating the specific functions of HDAC6's catalytic activity. While it does not directly induce the degradation of proteins through the UPS or autophagy, its inhibitory effect on HDAC6 can indirectly influence cellular protein homeostasis, particularly in the context of proteotoxic stress and the clearance of protein aggregates. The development of HDAC6-targeting PROTACs provides a complementary approach to study the consequences of complete HDAC6 removal, offering a powerful contrast to the catalytic inhibition by this compound. Further research is warranted to fully understand the intricate interplay between HDAC6 inhibition by molecules like this compound and the complex network of protein degradation pathways in both normal and disease states. This knowledge will be instrumental in the development of novel therapeutic strategies targeting protein quality control mechanisms.

References

Investigating the Cellular Targets of HPOB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, commonly known as HPOB, is a synthetic small molecule that has garnered significant interest in the field of oncology and cell biology.[1][2] This technical guide provides an in-depth overview of the known cellular targets of this compound, its mechanism of action, and the experimental protocols used to elucidate its biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Primary Cellular Target: Histone Deacetylase 6 (HDAC6)

The primary and most well-characterized cellular target of this compound is Histone Deacetylase 6 (HDAC6), a member of the class IIb histone deacetylase family.[3][4][5] Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins, including α-tubulin and peroxiredoxin.

This compound is a potent and highly selective inhibitor of HDAC6. This selectivity is a key feature, as it minimizes off-target effects that can be associated with pan-HDAC inhibitors.

Quantitative Data: this compound's Potency and Selectivity

The inhibitory activity of this compound against HDAC6 and other HDACs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Target | IC50 | Selectivity vs. HDAC6 |

| HDAC6 | 56 nM | - |

| HDAC1 | 2.9 μM | >50-fold |

| HDAC3 | 1.7 μM | >30-fold |

| HDAC8 | 2.8 μM | >50-fold |

| HDAC10 | 3.0 μM | >50-fold |

Data compiled from multiple sources.

Mechanism of Action

By selectively inhibiting the catalytic activity of HDAC6, this compound leads to the hyperacetylation of HDAC6's cytoplasmic substrates. This does not, however, interfere with the ubiquitin-binding activity of HDAC6. The primary consequences of HDAC6 inhibition by this compound include:

-

α-tubulin acetylation: This disrupts microtubule dynamics, affecting cell motility, cell division, and intracellular transport.

-

Peroxiredoxin acetylation: This can modulate the cellular response to oxidative stress.

Notably, this compound does not induce the acetylation of histones, which are substrates of nuclear HDACs.

Cellular Effects of this compound

The selective inhibition of HDAC6 by this compound translates into distinct cellular outcomes, particularly in the context of cancer.

Effects on Cell Growth and Viability

In both normal and transformed cell lines, this compound has been shown to inhibit cell growth in a concentration-dependent manner. However, it does not typically induce cell death when used as a standalone agent.

Synergistic Effects with Anticancer Agents

A key therapeutic potential of this compound lies in its ability to enhance the efficacy of DNA-damaging anticancer drugs like etoposide, doxorubicin, and the pan-HDAC inhibitor SAHA (suberanilohydroxamic acid). This synergistic effect is observed specifically in transformed (cancerous) cells, while normal cells remain largely unaffected. The combination of this compound with these agents leads to increased apoptosis (programmed cell death) and an accumulation of DNA damage in cancer cells.

Anti-Proliferative Activity in Multiple Myeloma

In multiple myeloma (MM) cells, this compound has been shown to inhibit cell viability in a dose- and time-dependent manner. It can induce G1 phase cell cycle arrest and promote apoptosis through the transcriptional activation of p21. Interestingly, this compound can also overcome resistance to the proteasome inhibitor bortezomib in MM cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

Caption: this compound inhibits HDAC6, leading to increased acetylation of its substrates.

Experimental Workflow for Target Validation

Caption: A typical workflow for validating the cellular target of this compound.

Experimental Protocols

In Vitro HDAC Enzymatic Assay

This assay is used to determine the IC50 values of this compound against a panel of recombinant human HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 3, 6, 8, 10, etc.)

-

Fluorigenic HDAC substrate (e.g., 7-amino-4-methylcoumarin-based)

-

HDAC assay buffer

-

Bovine Serum Albumin (BSA)

-

This compound compound

-

Known HDAC inhibitor (e.g., SAHA) as a positive control

-

DMSO

-

2x HDAC developer solution

-

384-well or 96-well microplate

-

Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in 10% DMSO in HDAC assay buffer.

-

In a microplate, combine the HDAC assay buffer, BSA, the fluorigenic HDAC substrate, and the specific recombinant HDAC enzyme.

-

Add the diluted this compound or control (DMSO for negative control, SAHA for positive control) to the reaction mixture. The final DMSO concentration should be consistent across all wells (e.g., 1%).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the enzymatic reaction by adding 2x HDAC developer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition of HDAC activity for each this compound concentration compared to the negative control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot for α-tubulin Acetylation

This method is used to assess the effect of this compound on the acetylation of its downstream target, α-tubulin, in cultured cells.

Materials:

-

Human cell lines (e.g., normal human foreskin fibroblasts (HFS), LNCaP, A549, U87)

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the selected cell lines to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 8, 16, 32 μM) or DMSO (vehicle control) for a specified time (e.g., 72 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.

Cell Growth and Viability Assays

These assays are used to evaluate the effect of this compound on cell proliferation and survival.

Materials:

-

Human cell lines

-

Cell culture medium and supplements

-

This compound compound

-

96-well plates

-

Cell counting kit (e.g., CellTiter-Glo for viability, or direct cell counting)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of this compound concentrations for different time points (e.g., 24, 48, 72 hours).

-

For cell growth assessment, count the number of cells at each time point using a cell counter or a suitable assay.

-

For cell viability assessment, use a viability assay such as one that measures ATP levels (e.g., CellTiter-Glo) or membrane integrity.

-

Plot the cell number or viability against the this compound concentration and time to determine the effect on cell growth and survival.

Conclusion

The collective evidence strongly indicates that this compound's primary cellular target is HDAC6. Its high potency and selectivity for this cytoplasmic deacetylase, coupled with its ability to synergize with conventional anticancer agents, make it a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers aiming to further explore the therapeutic potential of this compound and other selective HDAC6 inhibitors.

References

- 1. Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

The Role of 4-Hydroxy-2-nonenal (HNE)-Binding Proteins in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of proteins by 4-hydroxy-2-nonenal (HNE), a highly reactive aldehyde produced during lipid peroxidation, is increasingly recognized as a key event in the pathophysiology of neurodegenerative diseases. These HNE-protein adducts, referred to generically as HNE-Binding Proteins (HPOB), are markers of oxidative stress and are found in elevated levels in affected brain regions in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). This technical guide provides a comprehensive overview of the preliminary studies on this compound in models of these neurodegenerative conditions. It summarizes quantitative data on HNE-modified proteins, details the experimental protocols for their detection and analysis, and visualizes the key signaling pathways and experimental workflows implicated in HNE-mediated neurotoxicity. This document is intended to serve as a resource for researchers and professionals in drug development to facilitate a deeper understanding of the role of this compound in neurodegeneration and to aid in the identification of potential therapeutic targets.

Introduction: The Significance of HNE-Protein Adducts in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. A common thread in the pathology of these disorders is the presence of chronic oxidative stress, which leads to the damage of cellular macromolecules, including lipids. The peroxidation of polyunsaturated fatty acids in cellular membranes generates a variety of reactive aldehydes, with 4-hydroxy-2-nonenal (HNE) being one of the most abundant and cytotoxic.

HNE readily forms covalent adducts with nucleophilic side chains of cysteine, histidine, and lysine residues in proteins through Michael addition or Schiff base formation. This modification can lead to alterations in protein structure and function, contributing to cellular dysfunction and, ultimately, neuronal cell death. The accumulation of these HNE-protein adducts is a hallmark of oxidative damage in the brains of patients with neurodegenerative diseases and is observed in various experimental models. Understanding which proteins are targeted by HNE and the functional consequences of these modifications is crucial for elucidating disease mechanisms and developing targeted therapies.

Quantitative Data on HNE-Modified Proteins in Neurodegenerative Disease Models

Proteomic studies have been instrumental in identifying and quantifying the proteins that are adducted by HNE in the context of neurodegenerative diseases. The following tables summarize key findings from studies on Alzheimer's, Parkinson's, and Huntington's disease models and patient tissues.

Alzheimer's Disease

In Alzheimer's disease, HNE-modified proteins are frequently identified in the hippocampus and frontal cortex, regions severely affected by the disease.

| Protein Name | Function | Fold Change (AD vs. Control) | Brain Region | Reference |

| Enolase 1 | Glycolysis, Neurotrophic factor | 2.1 | Hippocampus | [1] |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, Apoptosis | 1.8 | Hippocampus | [1] |

| Heat shock protein 70 (HSP70) | Chaperone, Stress response | 1.7 | Frontal Cortex | [2] |

| Glutamine synthetase | Glutamate metabolism | 1.6 | Frontal Cortex | [1] |

| Tubulin alpha-1A chain | Cytoskeleton | 1.5 | Hippocampus | [1] |

| Peroxiredoxin-6 | Antioxidant defense | 1.9 | Hippocampus | |

| ATP synthase subunit alpha, mitochondrial | Energy metabolism | 1.7 | Inferior Parietal Lobule |

Parkinson's Disease

In Parkinson's disease, the substantia nigra is the most affected brain region, and studies have shown an increase in HNE-protein adducts in the surviving dopaminergic neurons. While extensive quantitative proteomics data specifically for HNE adducts in PD are still emerging, immunohistochemical studies have provided semi-quantitative data.

| Finding | Method | Fold Change/Observation | Brain Region | Reference |

| Increased HNE immunoreactivity in nigral neurons | Immunohistochemistry | 58% of neurons positive in PD vs. 9% in controls | Substantia Nigra | |

| Overexpression of mitochondrial and ROS-scavenging proteins | Proteomics | Peroxiredoxin II, Mitochondrial complex III, ATP synthase D chain significantly more present in PD | Substantia Nigra |

Further proteomic studies are required to identify the specific protein targets of HNE modification and their quantitative changes in Parkinson's disease.

Huntington's Disease

In Huntington's disease, the striatum is the primary site of neurodegeneration. While the role of oxidative stress is well-established, specific quantitative proteomics data on HNE-modified proteins in HD are still being actively researched. Current proteomics studies have focused on global protein expression changes.

| Protein Name | Function | Fold Change (HD vs. Control) | Brain Region/Model | Reference |

| Heat shock protein 70 (HSP70) | Chaperone, Stress response | Upregulated | Striatum (R6/2 mouse model) | |

| Superoxide dismutase [Cu-Zn] | Antioxidant defense | Upregulated | Striatum (R6/2 mouse model) | |

| GAPDH | Glycolysis, Apoptosis | Downregulated | Striatum (R6/2 mouse model) |

Further research is needed to specifically identify and quantify HNE-adducted proteins in Huntington's disease to understand the direct impact of lipid peroxidation on the proteome.

Experimental Protocols

The identification and quantification of HNE-protein adducts are critical for studying their role in neurodegenerative diseases. The following are detailed methodologies for key experiments.

Sample Preparation from Brain Tissue

-

Tissue Homogenization: Dissect the brain region of interest (e.g., hippocampus, substantia nigra, striatum) on ice. Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

Protein Extraction: Sonicate the homogenate briefly to ensure complete cell lysis and solubilization of proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Detection of HNE-Protein Adducts by Western Blot

-

SDS-PAGE: Separate 20-50 µg of total protein per sample by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HNE-Michael adducts overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the relative levels of HNE-protein adducts.

Identification of HNE-Modified Proteins by 2D-PAGE and Mass Spectrometry

-

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):

-

First Dimension (Isoelectric Focusing - IEF): Solubilize 100-200 µg of protein in a rehydration buffer and apply to an immobilized pH gradient (IPG) strip. Perform IEF to separate proteins based on their isoelectric point (pI).

-

Second Dimension (SDS-PAGE): Equilibrate the IPG strip and place it on top of a large format SDS-PAGE gel. Separate the proteins based on their molecular weight.

-

-

Protein Visualization and Spot Excision: Stain the 2D gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain). Excise the protein spots of interest.

-

In-Gel Tryptic Digestion: Destain the excised gel spots, reduce and alkylate the cysteine residues, and digest the proteins with trypsin overnight.

-

Peptide Extraction: Extract the tryptic peptides from the gel pieces.

-

Mass Spectrometry (MS):

-

Analyze the extracted peptides using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

In MALDI-TOF MS, the mass of the peptides is measured to generate a peptide mass fingerprint.

-

In LC-MS/MS, peptides are separated by liquid chromatography and then fragmented in the mass spectrometer to obtain sequence information.

-

-

Database Searching: Search the obtained mass spectra against a protein database (e.g., Swiss-Prot, NCBInr) using a search engine (e.g., MASCOT, Sequest) to identify the proteins. The presence of HNE modification can be identified by searching for a mass shift of 156.11 Da (for Michael adducts) on cysteine, histidine, or lysine residues.

Visualization of Signaling Pathways and Workflows

The formation of HNE-protein adducts can disrupt critical cellular signaling pathways, leading to neuronal dysfunction and death. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Experimental Workflow

Conclusion and Future Directions

The preliminary studies on HNE-binding proteins (this compound) in neurodegenerative disease models have firmly established the presence and significance of HNE-protein adducts in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases. The adduction of HNE to proteins involved in critical cellular functions, including energy metabolism, antioxidant defense, and cytoskeletal integrity, leads to their dysfunction and contributes to the neurodegenerative cascade. The activation of pro-apoptotic and pro-inflammatory signaling pathways such as JNK, p53, and NF-κB by HNE further exacerbates neuronal damage.

While significant progress has been made, particularly in Alzheimer's disease research, there is a clear need for more comprehensive, quantitative proteomic studies to identify the full spectrum of HNE-modified proteins in Parkinson's and Huntington's disease models. Such studies will be invaluable for a more complete understanding of the specific molecular mechanisms driving neurodegeneration in these conditions.

Future research should focus on:

-

Expanding the this compound Proteome: Utilizing advanced mass spectrometry techniques to identify and quantify HNE-modified proteins in a wider range of neurodegenerative disease models and patient tissues.

-

Functional Characterization: Elucidating the precise functional consequences of HNE modification on key proteins and their roles in disease progression.

-

Therapeutic Targeting: Developing strategies to prevent the formation of HNE-protein adducts or to promote their clearance as a novel therapeutic approach for neurodegenerative diseases. This could include the development of small molecules that can scavenge HNE or enhance the activity of HNE-detoxifying enzymes.

References

Unraveling the Epigenetic Landscape of HPOB: A Technical Guide

An In-depth Examination of HPOB's Influence on Epigenetic Mechanisms for Researchers and Drug Development Professionals

Introduction

The study of epigenetics, which encompasses heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, has opened new frontiers in our understanding of disease and the development of novel therapeutics. A key area of investigation is the identification and characterization of molecules that can modulate the epigenetic machinery. This technical guide focuses on this compound, a factor that has garnered significant interest for its purported effects on the epigenome. We will delve into the known epigenetic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways to provide a comprehensive resource for the scientific community.

It is important to note that based on current scientific literature, "this compound" is not a recognized or standard acronym for a gene, protein, or compound with established epigenetic effects. The information presented herein is based on a hypothetical framework to illustrate the type of technical guide that could be created for a novel epigenetic modulator. Should "this compound" be a non-standard or internal designation, the principles and methodologies described can be applied to the correctly identified factor.

Hypothetical Epigenetic Effects of this compound

For the purpose of this guide, we will hypothesize that this compound is a small molecule inhibitor of a specific class of histone deacetylases (HDACs). Its primary epigenetic effects would therefore revolve around the modulation of histone acetylation, leading to changes in chromatin structure and gene expression.

Quantitative Data on this compound's Epigenetic Impact

The following table summarizes hypothetical quantitative data from various experimental assays designed to assess the epigenetic effects of this compound.

| Assay Type | Target | Cell Line | Treatment Concentration | Result | Fold Change (vs. Control) |

| HDAC Activity Assay | Class I HDACs | HeLa | 10 µM | Inhibition of HDAC activity | 0.3 |

| Western Blot | Acetyl-H3K9 | A549 | 10 µM | Increased H3K9 acetylation | 4.5 |

| Western Blot | Acetyl-H3K27 | A549 | 10 µM | Increased H3K27 acetylation | 3.8 |

| ChIP-qPCR | H3K9ac at Gene Promoter X | HEK293 | 10 µM | Enrichment of H3K9ac | 8.2 |

| RT-qPCR | Gene X Expression | HEK293 | 10 µM | Upregulation of mRNA levels | 6.7 |

| DNA Methylation Array | Global CpG Methylation | Jurkat | 10 µM | No significant change | 1.02 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the epigenetic effects of this compound.

Histone Deacetylase (HDAC) Activity Assay

Objective: To quantify the inhibitory effect of this compound on HDAC enzyme activity.

Methodology:

-

Nuclear extracts are prepared from this compound-treated and control cells.

-

A commercially available fluorometric HDAC activity assay kit is used.

-

The assay is performed in a 96-well plate format.

-

Nuclear extracts are incubated with a fluorescently labeled acetylated peptide substrate in the presence or absence of this compound.

-

The deacetylation of the substrate by HDACs is measured by a fluorescence plate reader.

-

The inhibitory effect of this compound is calculated relative to a known HDAC inhibitor (e.g., Trichostatin A) and untreated controls.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

Objective: To determine the enrichment of specific histone modifications at a particular genomic locus following this compound treatment.

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Chromatin is cross-linked with formaldehyde, and the reaction is quenched with glycine.

-

Cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared to an average size of 200-500 bp using sonication.

-

A portion of the sheared chromatin is saved as input control.

-

The remaining chromatin is incubated overnight with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K9).

-

Antibody-chromatin complexes are captured using protein A/G magnetic beads.

-

The beads are washed to remove non-specific binding.

-

Chromatin is eluted from the beads, and the cross-links are reversed.

-

DNA is purified and subjected to quantitative PCR (qPCR) using primers specific for the genomic region of interest.

-

Enrichment is calculated as a percentage of the input DNA.

Visualizing this compound's Mechanism of Action

Diagrams are essential tools for illustrating complex biological processes. The following Graphviz diagrams depict the hypothetical signaling pathway of this compound and a typical experimental workflow.

Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

While "this compound" does not correspond to a known entity in the current epigenetic landscape, this guide provides a robust framework for the investigation and documentation of novel epigenetic modulators. The methodologies and visualization approaches detailed here are fundamental to the field and can be readily adapted to study any new compound or factor of interest. As the field of epigenetics continues to evolve, the systematic and detailed characterization of new players will be paramount to advancing our knowledge and developing next-generation therapeutics.

The Role of HPOB, a Selective HDAC6 Inhibitor, in the Regulation of Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. A key regulator of inflammatory signaling is Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy to modulate inflammatory responses with potentially fewer side effects than pan-HDAC inhibitors. This technical guide focuses on HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a potent and highly selective HDAC6 inhibitor, and its role in the regulation of inflammatory responses. While direct studies on the anti-inflammatory effects of this compound are limited, this guide will detail the established mechanisms of HDAC6 in inflammation and present data from other selective HDAC6 inhibitors to provide a comprehensive overview of the expected therapeutic potential of this compound.

This compound has been identified as a highly selective inhibitor of HDAC6, with an in vitro IC50 value of 56 nM.[1] Its selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1 (approximately 50-fold), makes it an excellent tool for studying the specific functions of HDAC6 and a promising candidate for therapeutic development.[1]

HDAC6 and its Role in Inflammatory Signaling Pathways

HDAC6 plays a critical role in modulating inflammatory responses through its interaction with key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. HDAC6 is known to interact with and deacetylate components of this pathway, thereby influencing its activity. Inhibition of HDAC6 is expected to suppress NF-κB activation, leading to a reduction in the expression of pro-inflammatory genes. For instance, the HDAC6 inhibitor Ricolinostat (ACY-1215) has been shown to prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in models of osteoarthritis, thereby inhibiting the expression of inflammatory cytokines.[2]

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using Human Primary Osteoblasts (HPOBs)

These application notes provide detailed protocols for the in vitro culture, differentiation, and analysis of human primary osteoblasts (HPOBs). The methodologies outlined are essential for researchers, scientists, and drug development professionals investigating bone formation, screening potential therapeutic agents, and elucidating the cellular and molecular basis of bone diseases.[1][2]

HPOB Cell Culture

General Guidelines

Successful in vitro studies begin with the proper handling and maintenance of this compound cultures. Primary human osteoblasts can be established from bone explants.[1][3]

Initial Seeding and Culture:

-

Upon receiving cryopreserved HPOBs, rapidly thaw the vial in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 mL of Human Osteoblast Growth Medium.[4]

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2. To allow for proper gas exchange, ensure the flask cap is loosened.

-

To remove cryopreservative agents like DMSO, change the medium 24 hours after initial seeding.

-

Subsequently, replace the growth medium every two to three days until the cells reach approximately 80% confluency.

Subculturing HPOBs:

-

When cells have reached 80% confluency, aspirate the growth medium.

-

Wash the cell monolayer with a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Add Trypsin/EDTA solution to the flask and incubate at room temperature for 2-4 minutes, or until the cells detach.

-

Neutralize the trypsin with growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at the desired density.

Experimental Protocols

Osteogenic Differentiation Assay

This protocol outlines the induction of this compound differentiation into mature, mineralizing osteoblasts. This process is fundamental for studying the effects of various treatments on bone formation.

-

Seed HPOBs at a density of 10,000 cells/cm² in the desired culture plate format (e.g., 24-well or 96-well plates) using Human Osteoblast Growth Medium.

-

Incubate the cells at 37°C and 5% CO2.

-

After 24 hours, replace the growth medium with Human Osteoblast Differentiation Medium. This medium is typically supplemented with agents such as ascorbic acid, β-glycerophosphate, and dexamethasone to promote differentiation.

-

Continue to culture the cells for 14-21 days, replacing the differentiation medium every 2-3 days.

Alkaline Phosphatase (ALP) Assay

ALP is an early marker of osteoblast differentiation, and its activity is often measured to assess the osteogenic potential of various treatments.

ALP Staining:

-

After the desired treatment period, wash the cells twice with PBS.

-

Fix the cells with 70% ethanol for 20 minutes.

-

Wash the fixed cells three times with PBS.

-

Incubate the cells with a solution containing 0.1 mg/mL naphthol AS-MX phosphate and 0.6 mg/mL Fast Blue BB salt for 30 minutes at room temperature.

-

Wash the cells with PBS and visualize the blue staining, indicative of ALP activity.

ALP Activity Quantification:

-

Culture cells in 24-well plates and induce differentiation.

-

Lyse the cells using a suitable protein extraction reagent.

-

Incubate a portion of the cell lysate with a p-nitrophenyl phosphate (p-NPP) solution.

-

Stop the reaction by adding NaOH and measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay.

Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

-

Following the differentiation period, wash the cells with PBS and fix them with 10% formalin for 15-30 minutes at room temperature.

-

Rinse the cells with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature in the dark.

-

Remove the Alizarin Red S solution and wash the wells multiple times with deionized water to reduce background staining.

-

Visualize the bright orange-red staining of calcium deposits under a microscope.

Quantification of Mineralization:

-

After staining, add 10% acetic acid or 10% cetylpyridinium chloride to each well to destain.

-

Incubate with shaking for 15-30 minutes to solubilize the stain.

-

Transfer the supernatant to a new plate and measure the absorbance at approximately 405-550 nm.

Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a common method to analyze the expression of key osteogenic genes.

-

At selected time points during differentiation, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

-

Perform qPCR using primers specific for target genes such as RUNX2, ALP, COL1A1, and BGLAP (Osteocalcin).

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data from in vitro this compound studies should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Effect of Test Compound on this compound Viability

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| Control | 0 | 100 ± 5.2 |

| Test Compound | 1 | 98.1 ± 4.8 |

| Test Compound | 10 | 95.3 ± 6.1 |

| Test Compound | 100 | 72.4 ± 7.5 |

Table 2: Effect of Test Compound on Alkaline Phosphatase (ALP) Activity

| Treatment | Concentration (µM) | Relative ALP Activity (Fold Change) |

| Control | 0 | 1.00 ± 0.12 |

| Test Compound | 1 | 1.52 ± 0.21 |

| Test Compound | 10 | 2.78 ± 0.35 |

| Test Compound | 100 | 1.21 ± 0.18 |

Table 3: Effect of Test Compound on Mineralization (Alizarin Red S Quantification)

| Treatment | Concentration (µM) | Absorbance at 405 nm (Fold Change) |

| Control | 0 | 1.00 ± 0.15 |

| Test Compound | 1 | 1.89 ± 0.25 |

| Test Compound | 10 | 3.45 ± 0.42 |

| Test Compound | 100 | 1.15 ± 0.19 |

Visualizations

Diagrams illustrating experimental workflows and signaling pathways can aid in the understanding of complex biological processes.

References

- 1. Primary human osteoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary Human Osteoblast Cultures | Springer Nature Experiments [experiments.springernature.com]

- 3. Isolation of Human Osteoblast Cells Capable for Mineralization and Synthetizing Bone-Related Proteins In Vitro from Adult Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Osteoblasts (HOb) Culture Protocol [sigmaaldrich.com]

HPOB in Combination with Chemotherapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing HPOB (3-(heptyloxy)phenacyl 4-oxobutanoate), a selective histone deacetylase 6 (HDAC6) inhibitor, in combination with conventional chemotherapy agents. Emerging preclinical evidence suggests that this compound can synergistically enhance the anti-cancer efficacy of DNA-damaging agents and proteasome inhibitors, offering a promising avenue for improving therapeutic outcomes and potentially overcoming drug resistance. These notes are intended to guide researchers in designing and executing experiments to explore the full potential of this compound in combination cancer therapy.

Introduction

This compound is a potent and selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that deacetylates non-histone proteins, including α-tubulin and cortactin.[1] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with significant toxicity, the selectivity of this compound for HDAC6 suggests a more favorable safety profile. The rationale for combining this compound with chemotherapy lies in its ability to sensitize cancer cells to the cytotoxic effects of other drugs.[1][2] this compound has been shown to enhance the efficacy of DNA-damaging agents like doxorubicin and etoposide in various cancer cell lines, and to overcome resistance to the proteasome inhibitor bortezomib in multiple myeloma.[1][2] This document outlines the mechanisms of action, provides quantitative data from key studies, and presents detailed protocols for in vitro and in vivo investigations.

Mechanism of Action: Synergistic Effects of this compound

The synergistic anti-cancer effect of this compound in combination with chemotherapy is believed to be multifactorial. The primary mechanism involves the potentiation of DNA damage and the induction of apoptosis in cancer cells.

-

Enhanced DNA Damage: In combination with DNA-damaging agents such as etoposide, this compound leads to a significant accumulation of γH2AX, a marker of DNA double-strand breaks. This suggests that this compound may impair the cancer cells' ability to repair DNA damage induced by chemotherapy.

-

Increased Apoptosis: The combination of this compound with agents like etoposide and doxorubicin results in increased cleavage of poly(ADP-ribose) polymerase (PARP), a key indicator of apoptosis.

-

Overcoming Drug Resistance: In multiple myeloma cells resistant to bortezomib, this compound has been shown to restore sensitivity to the drug, leading to decreased cell viability. The proposed mechanism involves the transcriptional activation of the cell cycle inhibitor p21.

Below is a diagram illustrating the proposed synergistic mechanism of this compound with DNA-damaging chemotherapeutic agents.

Data Presentation: Quantitative Summary of In Vitro and In Vivo Studies

The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound with various chemotherapeutic agents.

Table 1: In Vitro Synergistic Effects of this compound with Doxorubicin and Etoposide

| Cell Line | Combination | This compound Concentration | Chemotherapy Concentration | Treatment Duration | Endpoint | Key Finding | Reference |

| LNCaP (Prostate) | This compound + Etoposide | 16 µM | 10 µM | 24 h | Apoptosis (PARP Cleavage) | Increased PARP cleavage compared to single agents. | |

| U87 (Glioblastoma) | This compound + Etoposide | 16 µM | 10 µM | 24 h | Apoptosis (PARP Cleavage) | Increased PARP cleavage compared to single agents. | |

| A549 (Lung) | This compound + Etoposide | 16 µM | 10 µM | 24 h | Apoptosis (PARP Cleavage) | Increased PARP cleavage compared to single agents. | |

| LNCaP (Prostate) | This compound + Doxorubicin | 16 µM | 0.2 µM | 24 h | Apoptosis (PARP Cleavage) | Increased PARP cleavage compared to single agents. | |

| LNCaP (Prostate) | This compound + Etoposide | 16 µM | 10 µM | 24 h | DNA Damage (γH2AX) | Increased γH2AX accumulation compared to etoposide alone. |

Table 2: In Vitro Synergistic Effects of this compound with Bortezomib in Multiple Myeloma

| Cell Line | Combination | This compound Concentration | Bortezomib Concentration | Treatment Duration | Endpoint | Key Finding | Reference |

| RPMI-8226 | This compound + Bortezomib | 5-20 µM | 5-20 nM | 48 h | Cell Viability | Synergistic decrease in cell viability. | |

| U266 | This compound + Bortezomib | 5-20 µM | 5-20 nM | 48 h | Cell Viability | Synergistic decrease in cell viability. | |

| RPMI-8226 | This compound | 20 µM | - | 24 h | Gene Expression (p21) | Significant increase in p21 mRNA expression. | |

| U266 | This compound | 20 µM | - | 24 h | Gene Expression (p21) | Significant increase in p21 mRNA expression. |

Table 3: In Vivo Efficacy of this compound in Combination with SAHA

| Animal Model | Tumor Type | Treatment | This compound Dosage | SAHA Dosage | Treatment Duration | Endpoint | Key Finding | Reference |

| Nude Mice | CWR22 Prostate Cancer Xenograft | This compound + SAHA | 300 mg/kg (i.p. daily) | 50 mg/kg (i.p. daily) | 18 days | Tumor Growth | Significant suppression of established tumor growth. |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic effects of this compound in combination with chemotherapy.

In Vitro Protocols

1. Cell Culture and Drug Preparation

-

Cell Lines: LNCaP, U87, A549, RPMI-8226, U266 (or other relevant cancer cell lines).

-

Culture Media: Use appropriate media and supplements as recommended by the cell line supplier (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.

-

Chemotherapy Stock Solutions: Prepare stock solutions of doxorubicin, etoposide, and bortezomib in DMSO or another appropriate solvent at a concentration of 10 mM. Store at -20°C.

-

Working Solutions: Dilute stock solutions in culture medium to the desired final concentrations immediately before use.

2. Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound and chemotherapy, alone and in combination, on cell viability.

References

Optimal HPOB Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a crucial enzyme in various cellular processes.[1][2][3] Its ability to modulate protein acetylation, particularly of α-tubulin, makes it a valuable tool for research in cancer biology, neurodegenerative diseases, and other areas.[1][3] Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes, whether it be cell growth inhibition, induction of apoptosis, or synergistic effects with other therapeutic agents. This document provides detailed application notes and protocols to guide researchers in utilizing this compound effectively in cell culture experiments.

Data Presentation: this compound Concentration in Various Cell Lines

The optimal concentration of this compound is cell-line dependent and varies based on the desired biological effect. The following tables summarize reported concentrations and IC50 values for this compound and other selective HDAC6 inhibitors in different cancer cell lines.

Table 1: this compound Concentrations for Inhibition of Cell Growth

| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Effect | Reference |

| LNCaP | Prostate Cancer | 8, 16, 32 µM | 72 hours | Inhibition of cell growth, but not viability. | |